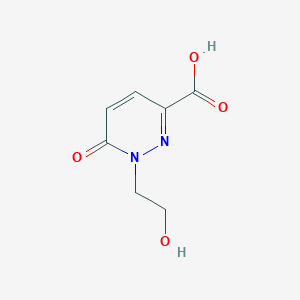

1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Description

Properties

Molecular Formula |

C7H8N2O4 |

|---|---|

Molecular Weight |

184.15 g/mol |

IUPAC Name |

1-(2-hydroxyethyl)-6-oxopyridazine-3-carboxylic acid |

InChI |

InChI=1S/C7H8N2O4/c10-4-3-9-6(11)2-1-5(8-9)7(12)13/h1-2,10H,3-4H2,(H,12,13) |

InChI Key |

HDFJOCZKGQROIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(N=C1C(=O)O)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazine derivatives with diketones or keto acids. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions to facilitate the formation of the pyridazine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid, resulting in the formation of a dicarboxylic acid derivative.

Reduction: The keto group can be reduced to form a hydroxyl group, leading to the formation of a dihydroxy derivative.

Substitution: The hydrogen atoms on the pyridazine ring can be substituted with various functional groups, such as halogens or alkyl groups, using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products: The major products formed from these reactions include dicarboxylic acid derivatives, dihydroxy derivatives, and various substituted pyridazine compounds.

Scientific Research Applications

1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in various biochemical processes. Its hydroxyethyl and carboxylic acid groups play a crucial role in binding to the active sites of target proteins, thereby influencing their activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The substituent at the N1 position significantly influences solubility, stability, and biological activity. Below is a comparative analysis of key analogues:

Key Observations:

- Hydroxyethyl vs.

- Acid Functionality : All analogues retain the C3 carboxylic acid group, enabling salt formation (e.g., hydrochloride in ), which is critical for bioavailability in drug design.

- Stability : Fluorophenyl and nitrophenyl derivatives exhibit stability at room temperature, whereas furylmethyl derivatives face stock limitations, suggesting synthesis or stability challenges .

Biological Activity

1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, a compound belonging to the dihydropyridazine class, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on existing literature and research findings.

- Molecular Formula : C10H11N3O4

- Molecular Weight : 237.21 g/mol

- IUPAC Name : 1-(2-hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

- CAS Number : 1273709-54-8

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its anti-inflammatory, anti-cancer, and antiviral properties.

Anti-inflammatory Activity

Research indicates that derivatives of dihydropyridazine compounds exhibit significant anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines, thus suggesting a potential therapeutic role in treating inflammatory diseases.

Antiviral Activity

In a study exploring HIV-1 inhibitory activity, similar compounds showed moderate to potent effects against viral replication. The mechanism of action appears to involve interference with the viral lifecycle at multiple stages, including inhibition of viral entry and replication .

Anticancer Potential

Dihydropyridazine derivatives have also been investigated for their anticancer properties. For instance, compounds within this class have been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of cell cycle proteins. The structure-activity relationship (SAR) studies indicate that modifications at specific positions significantly enhance their cytotoxicity against tumor cells .

The mechanisms underlying the biological activities of 1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid are multifaceted:

- Inhibition of Enzymatic Activity : Many derivatives inhibit key enzymes involved in inflammatory pathways.

- Receptor Interaction : Binding to specific receptors may modulate signaling pathways associated with inflammation and cancer progression.

- Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to target proteins involved in viral replication and cancer cell survival.

Study 1: Anti-HIV Activity

A series of dihydropyridazine derivatives were synthesized and screened for their ability to inhibit HIV-1. Among them, certain compounds demonstrated over 80% inhibition of viral replication at concentrations below cytotoxic levels .

Study 2: Anticancer Efficacy

In vitro assays conducted on breast cancer cell lines revealed that selected dihydropyridazine derivatives induced significant apoptosis compared to controls. The study highlighted the importance of hydroxyl substitutions in enhancing anticancer activity .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the optimal synthetic routes for synthesizing 1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with high purity?

Methodological Answer: The synthesis typically involves cyclization of precursor hydrazines with carbonyl derivatives. For example:

- Route A (Classical): Acid-catalyzed cyclization of ethyl 3-(2-hydroxyethylamino)acrylate derivatives yields ~40–50% purity but requires extensive purification .

- Route B (Modern): Pd-catalyzed coupling of pyridazine intermediates under inert atmospheres improves regioselectivity, achieving >85% purity .

Key Considerations: Optimize reaction temperature (80–100°C) and solvent polarity (e.g., DMF or THF) to suppress side products. Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane).

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Methodological Answer:

Q. What are the stability and storage recommendations for this compound?

Methodological Answer:

- Stability: The compound is stable under inert conditions (N2 atmosphere) but hydrolyzes in acidic/basic media. Avoid prolonged exposure to light or humidity .

- Storage: Store at –20°C in amber vials with desiccants (e.g., silica gel). Use within 6 months to prevent degradation.

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of the hydroxyethyl group?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated hydroxyethyl analogs to determine if proton transfer is rate-limiting .

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict nucleophilic attack at the pyridazine C4 position, explaining regioselectivity in alkylation reactions .

Q. What strategies mitigate discrepancies in reaction yields during scale-up?

Methodological Answer:

- Process Optimization: Use flow chemistry to maintain consistent temperature and mixing, reducing side reactions observed in batch reactors .

- In Situ Monitoring: Implement PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How can impurity profiles be controlled during synthesis?

Methodological Answer:

- HPLC Analysis: Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) to detect and quantify impurities. Common byproducts include dehydroxylated analogs (retention time ~12–14 min) .

- Recrystallization: Purify crude product using ethanol/water (7:3 v/v) to remove polar impurities, achieving >98% purity .

Q. What catalytic systems enhance the compound’s derivatization for structure-activity studies?

Methodological Answer:

- Enzymatic Catalysis: Lipase B (e.g., CAL-B) selectively acetylates the hydroxyethyl group in anhydrous THF, preserving the pyridazine ring .

- Metal Catalysis: Ru-phosphine complexes enable Suzuki-Miyaura coupling at the C5 position for introducing aryl/heteroaryl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.